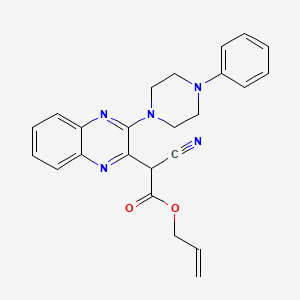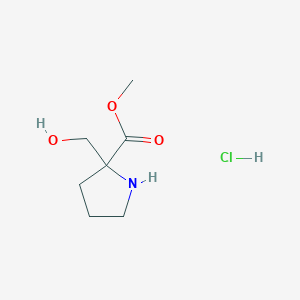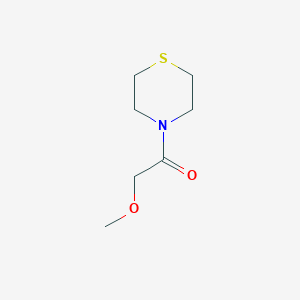
3-(1-Oxoisoindolin-2-yl)phenyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of specialized acrylate monomers has been a subject of interest due to their potential applications in creating responsive polymeric sensors. One such monomer is the 2-{5-[4-((4-nitrophenyl)diazenyl)phenyl]-1,3,4-oxadiazol-2-ylthio}ethyl acrylate (NDPOE-acrylate), which was synthesized through a five-step process . This monomer was then copolymerized with N-isopropylacrylamide to produce a polymer that responds to both pH and temperature changes. The polymer's lower critical solution temperature was observed at 32 °C in an acidic medium (pH 2), indicating its potential for use in applications where environmental sensitivity is required .
Molecular Structure Analysis
The molecular structure of acrylate monomers is crucial for their reactivity and the properties of the resulting polymers. In the case of NDPOE-acrylate, the presence of the 1,3,4-oxadiazole ring and the nitrophenyl diazenyl group are likely to contribute to the polymer's sensitivity to pH and temperature . The molecular structure of these monomers dictates their copolymerization behavior and the resulting polymer's sensitivity to external stimuli.
Chemical Reactions Analysis
The chemical reactivity of acrylate monomers is demonstrated by their ability to undergo copolymerization, as seen with NDPOE-acrylate . The tandem reaction of 3-(2-buta-2,3-dienoylphenoxy)acrylates to form 3-(4-oxo-4H-chromen-3-yl)acrylates showcases another example of the chemical versatility of acrylate derivatives. This reaction proceeds under base-catalyzed conditions and yields a variety of 2-substituted acrylates . These reactions are pivotal for the development of new materials with tailored properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylate monomers and their polymers are influenced by their molecular structures. NDPOE-acrylate's copolymer exhibits a unique lower critical solution temperature behavior, which is dependent on the pH of the surrounding medium . The copolymer's UV-vis and fluorescence responses also vary with pH and temperature, highlighting its potential as a sensor that can operate under different environmental conditions. The synthesis of 3-(4-oxo-4H-chromen-3-yl)acrylates through the tandem reaction of acrylates further emphasizes the ability to fine-tune the properties of acrylate derivatives for specific applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biomedical Applications
Cinnamic acid derivatives, including phenyl acrylate compounds, have been extensively studied for their anticancer potentials. The synthesis and biological evaluation of various cinnamoyl acids and derivatives, including esters and amides, highlight a rich medicinal tradition and a resurgence in exploring their antitumor efficacy. This research suggests a broader interest in acrylate derivatives for medicinal applications, underscoring their potential in anticancer research (De, Baltas, & Bedos-Belval, 2011).
Industrial and Environmental Impact
Acrylamide, a closely related compound, has a wide scope of industrial applications, primarily as a precursor in the production of polymers such as polyacrylamide. These applications include water and wastewater treatment, pulp and paper processing, and mining. The compound's presence in heat-treated foods and its implications for human health have spurred extensive investigations, influencing regulatory and research efforts aimed at understanding and mitigating its potential risks (Taeymans et al., 2004).
Polymerization for Biomedical Use
Polymeric materials, including those derived from acrylate compounds, play a crucial role in regenerative medicine and tissue engineering. Non-thermal plasma polymerization of organic compounds, such as acrylic acid, has emerged as an effective method for producing polymer layers with specific surface chemistries for biomedical applications. These coatings are particularly attractive for promoting cell adhesion and proliferation, indicating a significant area of research and application for acrylate derivatives (Bitar, Cools, De Geyter, & Morent, 2018).
Eigenschaften
IUPAC Name |
[3-(3-oxo-1H-isoindol-2-yl)phenyl] prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-2-16(19)21-14-8-5-7-13(10-14)18-11-12-6-3-4-9-15(12)17(18)20/h2-10H,1,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZNFPYUPGWOJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=CC=CC(=C1)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Oxoisoindolin-2-yl)phenyl acrylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2543476.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone](/img/structure/B2543477.png)
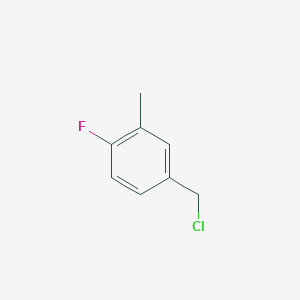

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pent-4-enamide](/img/structure/B2543484.png)
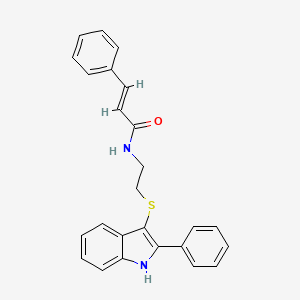

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2543487.png)
![1-(2-methylpropyl)-5-[4-(propan-2-yl)phenyl]-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2543488.png)
